6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione
Description
Historical Context and Evolution of 1,3,5-Oxadiazine Chemistry
The study of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, is a vast and ever-expanding field. Within this, the 1,3,5-oxadiazine ring system, a six-membered ring with one oxygen and two nitrogen atoms at positions 1, 3, and 5, has been a subject of interest for its unique chemical properties and potential applications.
Early research into oxadiazine chemistry was often driven by the quest for novel bioactive molecules. The synthesis of various heterocyclic systems has been a fundamental pursuit in organic chemistry, with aromatic oxazines first being synthesized in 1944 by Holly and Cope through Mannich reactions. mdpi.com Over the decades, synthetic methodologies have evolved, allowing for the creation of a diverse array of oxadiazine derivatives. Classical methods for the synthesis of 1,3,5-oxadiazine derivatives include intramolecular cyclization of bisamidals and [4+2] cycloaddition reactions. msu.edu More recent approaches often focus on catalytic syntheses to improve efficiency and yield. msu.edu The development of synthetic routes to 1,3,4-oxadiazine derivatives, for example, has seen various methods such as the cyclization of α,β-unsaturated nitriles and the reaction of hydrazides with carbonyl compounds. pharmaguideline.com
Significance of the 1,3,5-Oxadiazine-2,4-dione Core in Heterocyclic Chemistry
The 1,3,5-oxadiazine scaffold is a significant motif in medicinal chemistry and materials science. pharmaguideline.comqmul.ac.uk Compounds containing this heterocyclic system have garnered attention due to their wide range of biological activities. msu.edu Derivatives of 1,3,5-oxadiazine have shown potential as antibacterial, antifungal, antitumor, and antiviral agents. msu.edu The ability of the 1,3,5-oxadiazine ring to interact with various biological targets makes it a valuable scaffold for the design of new therapeutic agents. msu.eduresearchgate.net
The 1,3,5-oxadiazine-2,4-dione core, specifically, incorporates two carbonyl groups, which can significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions, such as hydrogen bonding. These structural features are often crucial for a compound's biological activity. The dione (B5365651) structure suggests potential applications as inhibitors for certain enzymes or as building blocks for more complex molecular architectures.
Structural Features and Nomenclature of 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione
The nomenclature of heterocyclic compounds follows a systematic set of rules established by the International Union of Pure and Applied Chemistry (IUPAC). For "this compound," the name indicates a 1,3,5-oxadiazine ring as the parent heterocycle. The "-dione" suffix specifies the presence of two carbonyl groups at positions 2 and 4. The substituent at position 6 is a propan-2-yl (isopropyl) group.
Table 1: Compound Properties
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 6-isopropyl-1,3,5-oxadiazine-2,4-dione |
The structure consists of a six-membered ring containing one oxygen atom and two nitrogen atoms at positions 1, 3, and 5, respectively. Carbonyl groups are located at the 2 and 4 positions of the ring, and an isopropyl group is attached at the 6-position. The presence of both hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygens and ring nitrogen and oxygen atoms) suggests the potential for this molecule to form supramolecular structures through hydrogen bonding.
Detailed research findings, including specific spectroscopic and crystallographic data for this compound, are not widely available in the surveyed literature. The information presented is based on general principles of heterocyclic chemistry and data for related compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
102618-94-0 |
|---|---|
Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
6-propan-2-yl-1,3,5-oxadiazine-2,4-dione |
InChI |
InChI=1S/C6H8N2O3/c1-3(2)4-7-5(9)8-6(10)11-4/h3H,1-2H3,(H,8,9,10) |
InChI Key |
UGBNUSJDOOQMTE-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC(=O)NC(=O)O1 |
Canonical SMILES |
CC(C)C1=NC(=O)NC(=O)O1 |
Synonyms |
2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-(1-methylethyl)- |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,3,5 Oxadiazine 2,4 Dione Derivatives
Classical Approaches to 1,3,5-Oxadiazine Ring Formation
The foundational methods for assembling the 1,3,5-oxadiazine ring system have traditionally relied on cyclization reactions, which involve the formation of the heterocyclic structure from one or more precursor molecules.
Intramolecular Cyclization Protocols
Intramolecular cyclization is a fundamental strategy in heterocyclic synthesis where a single molecule containing all the necessary atoms for the ring undergoes a reaction to form the cyclic product. For the synthesis of oxazinanone structures, which are closely related to the target compound, intramolecular cyclization of amino acid-derived diazoketones has been demonstrated. acs.orgnih.gov This process often utilizes a Brønsted acid catalyst to facilitate the ring closure. acs.orgnih.gov
In a hypothetical application to form a 1,3,5-oxadiazine-2,4-dione, a precursor molecule would need to contain the necessary oxygen, nitrogen, and carbon atoms in a linear arrangement that can be induced to cyclize. For instance, an N-acyl-N'-(alkoxycarbonyl)urea derivative could potentially undergo intramolecular cyclization to yield the desired dione (B5365651) structure. The reaction would likely be promoted by acid or base catalysis to facilitate the nucleophilic attack and subsequent ring closure.
[4+2] Cycloaddition Reactions in 1,3,5-Oxadiazine Synthesis
[4+2] cycloaddition reactions, most notably the Diels-Alder reaction, represent a powerful tool for the construction of six-membered rings. In the context of 1,3,5-oxadiazine synthesis, this approach involves the reaction of a 4-atom component (diene or a heterodienic equivalent) with a 2-atom component (dienophile).
A documented approach shows the synthesis of 1,3,5-oxadiazines via a [4+2] cycloaddition. researchgate.net This strategy can be highly efficient in forming the heterocyclic ring in a single, often stereocontrolled, step. For the specific synthesis of 6-propan-2-yl-1,3,5-oxadiazine-2,4-dione, a potential pathway could involve the cycloaddition of an N-carbonyl isocyanate with an isocyanate. Alternatively, a heterodienic system could react with a suitable dienophile. A new method for synthesizing 4H-1,3,5-oxadiazine derivatives involves an intermediate carbodiimide (B86325) that undergoes a [4+2] cycloaddition reaction. researchgate.net
Cyclodehydration Techniques
Cyclodehydration is a common method for forming heterocyclic rings, involving the removal of a water molecule from a linear precursor. This technique is particularly relevant for starting materials such as N,N'-bis(hydroxymethyl)ureas, thioureas, or guanidines. The synthesis of 3,5-disubstituted tetrahydro-4H-1,3,5-oxadiazin-4-ones has been achieved through the reaction of 1,3-disubstituted ureas with paraformaldehyde, which proceeds via a cyclocondensation mechanism. acs.org
For the synthesis of this compound, a plausible precursor would be an N-propan-2-yl-N'-(hydroxymethyl)urea derivative. Treatment of this precursor with a dehydrating agent or under thermal conditions could induce cyclization to form the desired ring system. A related synthesis involves the direct cyclization of methylnitroguanidine and paraformaldehyde in a mixed acid system to produce a perhydro-1,3,5-oxadiazine derivative. google.com
Contemporary and Catalytic Synthetic Routes
Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the construction of complex molecules, including catalytic and multicomponent reactions.
Elimination-Based Syntheses
Elimination reactions provide another avenue for the formation of unsaturated heterocyclic rings. A notable example is the synthesis of 4H-1,3,5-oxadiazine derivatives through the elimination of hydrogen sulfide (B99878) from N-((1-carboxamido-2,2,2-trichloroethyl)carbamothioyl)benzamides. researchgate.net This reaction is facilitated by the use of dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.net
To apply this methodology to the synthesis of this compound, a suitable thiourea (B124793) precursor would be required. This precursor, likely an N-acylthiourea derivative bearing the propan-2-yl group, could be cyclized under the influence of a promoter that facilitates the elimination of a small molecule like hydrogen sulfide, leading to the formation of the target heterocycle.
One-Pot Multicomponent Reaction Strategies
One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a complex product, incorporating most or all of the atoms from the starting materials. While specific MCRs for the direct synthesis of 1,3,5-oxadiazine-2,4-diones are not extensively documented, the principles of MCRs can be hypothetically applied.
A potential MCR approach for this compound could involve the reaction of propan-2-yl isocyanate, another isocyanate (or a precursor), and a third component that provides the remaining atoms of the ring, all in a single pot. Such a strategy would be highly atom-economical and could offer a more streamlined synthesis compared to traditional multi-step methods. The development of such a reaction would be a novel contribution to the synthesis of this class of heterocycles.
Metal-Catalyzed Methodologies for 1,3,5-Oxadiazine-2,4-dione Synthesis
The use of transition-metal catalysts is a cornerstone of modern organic synthesis, yet its application to the direct formation of the 1,3,5-oxadiazine-2,4-dione ring is an emerging area. Research has more extensively covered the metal-catalyzed synthesis of isomeric heterocycles, particularly other oxadiazines and oxadiazoles. These established methods provide a foundation for developing novel routes to the target scaffold.
Copper catalysts, in particular, have demonstrated significant versatility. Copper-catalyzed cascade reactions, annulations, and cycloadditions are prevalent in the synthesis of various nitrogen- and oxygen-containing heterocycles. mdpi.comresearchgate.netrsc.org For instance, copper(I) has been used to catalyze a [2 + 2 + 2] cascade annulation to form benzoxazine (B1645224) derivatives rsc.org, while other copper-catalyzed systems facilitate the synthesis of 1,3-oxazines through inverse-electron-demand [4+2] cycloadditions. mdpi.com Similarly, copper-catalyzed dual oxidation provides an efficient pathway to 2,5-disubstituted 1,3,4-oxadiazoles from accessible starting materials like arylacetic acids and hydrazides. nih.gov
While direct metal-catalyzed examples for the 1,3,5-oxadiazine-2,4-dione core are not extensively documented, the principles from related syntheses are applicable. A hypothetical approach could involve the metal-catalyzed cyclization of precursors such as N,N'-disubstituted-N-acylureas or the controlled reaction between N-acyl isocyanates and a second isocyanate molecule. The catalyst could serve to lower the activation energy for the ring-closing step or to assemble the linear precursor in a regiocontrolled manner.
Table 1: Examples of Copper-Catalyzed Synthesis of Related Heterocycles
| Catalyst | Reactants | Product Type | Key Features | Reference |
| CuCl | Terminal Ynones, Sulfonyl Azides, Imines | 1,3-Oxazine | Tandem CuAAC/ring cleavage/[4+2] annulation; good yields under mild conditions. | mdpi.com |
| Cu(I) salts | Diaryliodoniums, Nitriles, Aldehydes | Benz[e] nih.govbioorg.orgoxazine | One-pot [2 + 2 + 2] cascade annulation. | rsc.org |
| Cu(MeCN)₄PF₆ | N-propargyl ynamides, 1,2,5-oxadiazoles | 1,2,5-Oxadiazine | Intermolecular formal (5 + 1) annulation; atom-economic. | nih.gov |
| Cu(OAc)₂ | Arylacetic Acids, Hydrazides | 1,3,4-Oxadiazole | Dual oxidation under O₂ atmosphere; avoids expensive ligands. | nih.gov |
Regioselectivity and Stereoselectivity in 1,3,5-Oxadiazine-2,4-dione Synthesis
Controlling the precise three-dimensional arrangement of atoms is critical in chemical synthesis. For the 1,3,5-oxadiazine-2,4-dione system, this involves managing both regioselectivity and stereoselectivity.
Regioselectivity pertains to the orientation of substitution when forming the heterocyclic ring from unsymmetrical precursors. In the synthesis of a symmetrically substituted derivative like 6-propyl-1,3,5-oxadiazine-2,4-dione (assuming identical substituents at the N-3 and N-5 positions), regioselectivity is not a concern. However, for the creation of unsymmetrically substituted analogues, controlling which nitrogen atom occupies a specific position becomes crucial. Methodologies developed for other heterocycles, such as the highly regioselective synthesis of 1,3,5-substituted pyrazoles researchgate.net or 1,2,4-triazoles organic-chemistry.org, often rely on a stepwise approach or the use of directing groups to control the cyclization. A potential strategy for unsymmetrical 1,3,5-oxadiazine-2,4-diones could involve a stepwise synthesis, for example, by reacting an N-acyl isocyanate with a carbamate, followed by cyclization with a different isocyanate.
Stereoselectivity involves the control of chiral centers. The 1,3,5-oxadiazine-2,4-dione ring itself is planar and achiral, but it can become chiral if a substituent, such as the one at the C-6 position, contains a stereocenter. For a compound like this compound, the isopropyl group itself does not introduce a chiral center at C-6. However, if a chiral substituent were desired, its stereochemistry would need to be controlled.
The primary strategies for achieving stereoselectivity include:
Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials. ethz.ch For example, a chiral acyl chloride could be used to generate a chiral N-acyl isocyanate, which would then be cyclized to form the desired enantiopure oxadiazinedione. This strategy has been successfully applied in the stereoselective synthesis of monoterpene-based oxadiazoles. nih.govnih.gov
Chiral Auxiliaries : A temporary, enantiopure group can be attached to the substrate to direct the stereochemical outcome of a reaction. ethz.ch After the key bond-forming step, the auxiliary is removed.
Asymmetric Catalysis : A chiral catalyst (metal-based or organocatalyst) can create a chiral environment that favors the formation of one enantiomer over the other. ethz.ch While not yet reported for this specific ring system, the development of a chiral Lewis acid catalyst for the cycloaddition reaction of isocyanates could be a viable research direction.
The synthesis of functionalized chiral oxazolidinones from chiral aziridines provides a template for how stereocenters can be incorporated and manipulated in related heterocyclic systems. bioorg.org
Green Chemistry Approaches in 1,3,5-Oxadiazine Synthesis
Green chemistry principles aim to make chemical synthesis more environmentally benign by reducing waste, using less hazardous substances, and improving energy efficiency. researchgate.net These approaches are highly relevant to the synthesis of 1,3,5-oxadiazine derivatives.
Microwave-Assisted Synthesis has emerged as a powerful green technology. researchgate.net Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity compared to conventional heating methods. oatext.com This technique has been extensively used for the synthesis of 1,3,4-oxadiazoles, often under solvent-free conditions. wjarr.comadvion.comnih.gov The reaction of acid hydrazides with other reagents in the presence of a dehydrating agent like POCl₃ under microwave irradiation is a common and efficient method. nih.gov Such protocols could be adapted for the cyclodehydration of N,N'-diacylureas to form 1,3,5-oxadiazine-2,4-diones.
Table 2: Comparison of Microwave-Assisted vs. Conventional Synthesis for Related Heterocycles
| Heterocycle | Reaction | Conventional Method | Microwave Method | Benefit | Reference |
| 1,3,4-Oxadiazole | Cyclization of acyl hydrazones | 12 hours (reflux) | 25 minutes | Drastic reduction in time | wjarr.com |
| 1,3,4-Oxadiazole | Cyclodesulfurization | N/A | High yields, solvent-free | Avoids hazardous solvents | advion.com |
| α,β-Unsaturated Compounds | Knoevenagel Condensation | Longer time, lower yields | 2-5 minutes, 81-99% yield | Speed and efficiency | oatext.com |
Solvent-Free and One-Pot Reactions are other key green strategies. Conducting reactions without a solvent minimizes waste and eliminates the hazards associated with solvent toxicity and disposal. oatext.comadvion.com One-pot procedures, where multiple reaction steps are carried out in the same vessel without isolating intermediates, improve efficiency and reduce resource consumption. A one-pot protocol for synthesizing 1,3,4-oxadiazines from acylhydrazides and allenoates has been developed, which avoids the need to isolate unstable N-acyldiazene intermediates, making the process more practical and greener. mdpi.com Developing a one-pot, solvent-free, microwave-assisted synthesis would represent a highly efficient and environmentally friendly route to the 1,3,5-oxadiazine-2,4-dione core.
Chemical Reactivity and Transformation Mechanisms of 1,3,5 Oxadiazine 2,4 Dione Systems
Ring Opening and Rearrangement Reactions
The 1,3,5-oxadiazine-2,4-dione ring is susceptible to cleavage under various conditions, often initiated by the attack of nucleophiles or by thermal and photochemical induction. The stability of the ring is influenced by the nature of the substituents and the reaction environment.
Nucleophilic attack, particularly by strong nucleophiles, can lead to the opening of the heterocyclic ring. For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine or methylhydrazine proceeds through an initial addition to a carbon-nitrogen double bond, followed by ring opening and subsequent ring closure to form a new heterocyclic system. This type of "Addition of a Nucleophile, Ring Opening, and Ring Closure" (ANRORC) mechanism highlights the susceptibility of oxadiazole and related rings to undergo profound structural changes upon interaction with nucleophiles. nih.govresearchgate.net While this example is for a different isomer, similar reactivity can be anticipated for the 1,3,5-oxadiazine-2,4-dione system, where the carbonyl carbons represent highly electrophilic sites prone to nucleophilic attack, which could initiate ring cleavage.
Acid-catalyzed ring-opening is another plausible pathway, particularly for strained ring systems like epoxides, where protonation of the oxygen atom facilitates nucleophilic attack. nih.govnih.govresearchgate.net For the 1,3,5-oxadiazine-2,4-dione ring, protonation of a carbonyl oxygen or the ring oxygen could activate the system towards ring opening by a nucleophile.
Rearrangement reactions can also occur, often driven by the formation of more stable intermediates or products. Photochemical conditions, for example, can induce rearrangements in heterocyclic systems. Studies on 1,2,4-oxadiazole derivatives have shown that UV irradiation can lead to photoisomerization to 1,3,4-oxadiazoles, potentially via a 'ring contraction–ring expansion' mechanism. nih.govrsc.org Similar photochemical rearrangements could be envisioned for the 1,3,5-oxadiazine-2,4-dione scaffold.
Heterocyclic Ring Transformation Processes (e.g., to 1,3,5-triazines)
A significant transformation of the 1,3,5-oxadiazine ring system is its conversion into the more stable 1,3,5-triazine architecture. This transformation is of synthetic interest as it provides a route to highly functionalized triazine derivatives.
Research has demonstrated that 1,3,5-oxadiazine derivatives can be efficiently converted into 1,3,5-triazines. One documented method involves refluxing the starting 1,3,5-oxadiazine in a methanol-alkaline solution, which results in the formation of the corresponding 1,3,5-triazine in high yields, typically between 82% and 88%. researchgate.netresearchgate.net
The proposed mechanism for this base-catalyzed transformation likely involves the following steps:
Nucleophilic attack: A nucleophile, such as a methoxide ion from the methanol-alkaline solution, attacks one of the electrophilic carbonyl carbons of the 1,3,5-oxadiazine-2,4-dione ring.
Ring opening: This initial attack leads to the cleavage of a carbon-oxygen bond within the ring, forming a linear intermediate.
Intramolecular cyclization and rearrangement: The intermediate undergoes a series of bond rotations and intramolecular reactions, likely involving the nitrogen atoms, to form the thermodynamically more stable six-membered triazine ring.
Elimination: The process culminates in the elimination of a small molecule, such as carbon dioxide or a carbonate species, to yield the final 1,3,5-triazine product.
This transformation underscores the utility of the 1,3,5-oxadiazine scaffold as a precursor for the synthesis of other important heterocyclic systems.
| Starting Material | Reagents and Conditions | Product | Yield (%) |
| 1,3,5-Oxadiazine derivative | Methanol, Alkaline solution, Reflux | 1,3,5-Triazine derivative | 82-88 |
Electrophilic and Nucleophilic Attack on the 1,3,5-Oxadiazine-2,4-dione Scaffold
The electronic nature of the 1,3,5-oxadiazine-2,4-dione ring, characterized by the presence of electronegative oxygen and nitrogen atoms and two carbonyl groups, dictates its susceptibility to both electrophilic and nucleophilic attack at different positions.
Nucleophilic Attack:
The carbonyl carbons (at positions 2 and 4) are highly electrophilic and are the primary sites for nucleophilic attack. mdpi.comnih.govnih.govnih.gov This is a fundamental reaction of carbonyl groups and is expected to be a dominant feature of the reactivity of this scaffold. Nucleophiles can add to the carbonyl group, which can lead to either a stable addition product or initiate a ring-opening cascade, as discussed previously. The rate and outcome of the nucleophilic addition are influenced by the nature of the nucleophile and the reaction conditions.
The susceptibility of the ring to nucleophilic attack is a key feature in reactions like the ANRORC mechanism, which has been observed in related oxadiazole systems. nih.govresearchgate.net In the context of the 1,3,5-oxadiazine-2,4-dione ring, strong nucleophiles can initiate ring cleavage, leading to various transformation products.
Electrophilic Attack:
While the ring is generally electron-deficient due to the presence of multiple heteroatoms and carbonyl groups, the nitrogen atoms possess lone pairs of electrons and can act as sites for electrophilic attack. Electrophilic substitution on the nitrogen atoms, such as alkylation or acylation, is a plausible reaction. For instance, in related heterocyclic systems, electrophilic substitution on ring nitrogen atoms is a common method for functionalization.
However, direct electrophilic substitution on the carbon atoms of the ring is expected to be difficult due to the deactivating effect of the adjacent heteroatoms and carbonyl groups. This is analogous to the low reactivity of 1,3,4-oxadiazoles towards electrophilic substitution at the ring carbons. mdpi.com
Radical Reactions Involving 1,3,5-Oxadiazine-2,4-dione
Free radical reactions involve species with unpaired electrons and typically proceed through initiation, propagation, and termination steps. nih.gov The involvement of the 1,3,5-oxadiazine-2,4-dione scaffold in such reactions would depend on its ability to form and stabilize radical intermediates.
The stability of a radical is a key factor in determining the feasibility of a radical reaction. The presence of heteroatoms and pi systems within the 1,3,5-oxadiazine-2,4-dione ring could potentially influence the stability of a radical formed on the ring or on a substituent. For instance, the propan-2-yl group at the 6-position has tertiary hydrogens that are generally more susceptible to hydrogen abstraction by a radical initiator, which would form a relatively stable tertiary radical.
Once formed, this radical could participate in various propagation steps, such as addition to an unsaturated molecule or reaction with another radical. The specific pathways would be dependent on the reaction conditions and the other species present in the reaction mixture.
Thermal and Photochemical Transformations
The 1,3,5-oxadiazine-2,4-dione system is expected to undergo transformations when subjected to thermal or photochemical energy.
Thermal Transformations:
Heating the 1,3,5-oxadiazine-2,4-dione ring can lead to decomposition or rearrangement. The thermal stability of related heterocyclic compounds, such as aromatic poly(1,3,4-oxadiazole)s, has been studied, and they generally show good thermal resistance, with decomposition occurring at high temperatures. researchgate.netresearchgate.net The thermal degradation of these systems often involves the disruption of the heterocyclic ring and the formation of various gaseous products. For the 1,3,5-oxadiazine-2,4-dione scaffold, thermal decomposition could potentially lead to the release of carbon dioxide and other small molecules, with the specific products depending on the substitution pattern and the decomposition temperature.
Photochemical Transformations:
The absorption of ultraviolet (UV) or visible light can promote the 1,3,5-oxadiazine-2,4-dione molecule to an excited electronic state, from which it can undergo various photochemical reactions. organic-chemistry.org Photochemical rearrangements are common for heterocyclic compounds. For example, the photochemical behavior of 1,2,4-oxadiazole derivatives has been shown to result in ring photoisomerization to 1,3,4-oxadiazoles. rsc.org Such rearrangements often proceed through highly reactive intermediates.
Another possible photochemical pathway is fragmentation. The absorption of high-energy photons can lead to the cleavage of bonds within the ring, resulting in the formation of smaller, often radical, species. The specific fragmentation pattern would depend on the electronic structure of the excited state and the relative strengths of the bonds within the molecule.
The photochemical stability of a molecule is an important consideration in its potential applications. Studies on the photochemical stability of related dye molecules have shown that irradiation can lead to photodegradation through various mechanisms, including photooxidation and fragmentation. mdpi.com Similar processes could be anticipated for the 1,3,5-oxadiazine-2,4-dione system upon exposure to light.
Theoretical and Computational Investigations of 1,3,5 Oxadiazine 2,4 Dione
Quantum Chemical Calculations (e.g., Density Functional Theory Studies)
Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), have been instrumental in elucidating the characteristics of 1,3,5-oxadiazine-2,4-dione derivatives. These computational methods offer a powerful lens through which the geometric, electronic, and vibrational properties of these molecules can be examined.
Geometrical Optimization and Conformational Analysis
Theoretical calculations have been employed to determine the most stable geometric structures of 1,3,5-oxadiazine-2,4-dione and its derivatives. These studies indicate that the 1,3,5-oxadiazine ring typically adopts a non-planar conformation. Specifically, a boat-like conformation has been identified as a stable form for the related compound 5-phenyl-3-(trichloromethyl)-1,3,5-oxadiazine-2,4(3H,5H)-dione. The planarity of the ring is influenced by the nature of the substituents attached to it. For instance, the degree of puckering in the C6-N5-C4-O3-C2-N1 ring can vary.
Electronic Structure Analysis (e.g., HOMO-LUMO orbitals, charge distribution)
The electronic properties of these compounds have been a key focus of computational studies. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity and electronic transitions. For derivatives of 1,3,5-oxadiazine-2,4-dione, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions. The energy gap between the HOMO and LUMO is a significant parameter, influencing the molecule's stability and reactivity.
Vibrational Spectroscopy Simulations and Assignments (e.g., IR, Raman)
Computational methods have been successfully used to simulate the vibrational spectra (Infrared and Raman) of 1,3,5-oxadiazine-2,4-dione derivatives. These theoretical spectra are crucial for the interpretation and assignment of experimentally observed vibrational bands. By calculating the vibrational frequencies and intensities, researchers can correlate specific molecular motions with the peaks in the experimental spectra. For instance, the characteristic stretching frequencies of the C=O groups within the oxadiazine ring are a prominent feature in both the calculated and experimental IR spectra. The agreement between the calculated and experimental spectra serves as a validation of the computed molecular geometry.
Molecular Dynamics Simulations
While extensive quantum chemical calculations have been performed, detailed molecular dynamics (MD) simulations specifically for 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione are not widely reported in the current body of scientific literature. MD simulations could provide valuable information on the dynamic behavior of this compound in different environments, such as in solution, by simulating the atomic motions over time. Such studies would complement the static picture provided by quantum chemical calculations.
Structure-Reactivity Relationship Predictions via Computational Models
Computational models play a crucial role in predicting the structure-reactivity relationships of 1,3,5-oxadiazine-2,4-dione derivatives. By analyzing the calculated electronic parameters, such as the HOMO-LUMO gap, electrostatic potential, and atomic charges, it is possible to infer the likely sites of electrophilic and nucleophilic attack. For example, regions with a high negative electrostatic potential are prone to attack by electrophiles. These computational predictions are invaluable for designing new synthetic routes and for understanding the chemical behavior of these compounds.
Molecular Interactions and Derivatization Strategies for 1,3,5 Oxadiazine 2,4 Dione
Non-Covalent Interactions and Supramolecular Assembly
The arrangement of atoms within the 1,3,5-oxadiazine-2,4-dione ring, featuring hydrogen bond donors (N-H groups) and acceptors (carbonyl oxygens and the ring oxygen), predisposes it to participate in a variety of non-covalent interactions. These interactions are fundamental to its crystal engineering, molecular recognition, and the formation of larger supramolecular structures.
Table 1: Potential Hydrogen Bonding Interactions in 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione
| Donor Group | Acceptor Group | Potential Supramolecular Motif |
| N-H (at position 1 or 3) | C=O (at position 2 or 4) | Dimer, Chain, Sheet |
| N-H (at position 1 or 3) | O (ring oxygen at position 5) | Less common, but possible |
The 1,3,5-oxadiazine-2,4-dione ring, while not a classic aromatic system, possesses π-electron density and can participate in stacking interactions. These interactions, driven by a combination of electrostatic and van der Waals forces, contribute to the stabilization of the crystal lattice. In analogous heterocyclic systems like 1,2,4- and 1,3,4-oxadiazoles, π-π stacking interactions have been observed to play a significant role in their solid-state packing researchgate.net. The extent and geometry of these interactions in this compound would be influenced by the electronic nature of the ring and the steric hindrance imposed by the propan-2-yl group. The presence of the electron-withdrawing carbonyl groups can polarize the ring, potentially leading to offset or slipped-stacking arrangements to minimize electrostatic repulsion.
Covalent Derivatization for Functionalization
The chemical reactivity of the 1,3,5-oxadiazine-2,4-dione core and its substituent offers several avenues for covalent modification. These derivatization strategies are key to tuning the compound's physicochemical properties, biological activity, and material characteristics.
The propan-2-yl group at the 6-position is an aliphatic substituent and generally less reactive than the heterocyclic core. However, modifications can be envisaged under specific conditions. For instance, free-radical halogenation could introduce functionality onto the isopropyl group, which could then serve as a handle for further synthetic transformations. Alternatively, if the synthesis of the parent compound allows for variation in the starting materials, a wide range of substituents could be introduced at the 6-position, thereby indirectly modifying the properties imparted by the propan-2-yl group.
The two carbonyl groups at positions 2 and 4 are key sites for chemical modification. The adjacent nitrogen atoms can be susceptible to alkylation or acylation under basic conditions. For example, reaction with alkyl halides in the presence of a suitable base could lead to N-alkylation at one or both nitrogen atoms. The choice of base and reaction conditions would be critical to control the selectivity of the reaction.
Furthermore, the carbonyl groups themselves could potentially undergo reactions typical of amides or ureas, although the cyclic nature of the system might influence their reactivity. For instance, selective reduction or conversion to thiones could be explored to generate analogs with different electronic and steric properties. In related 1,3,4-oxadiazine systems, the carbonyl functionality is a key site for derivatization to modulate biological activity researchgate.net.
Direct functionalization of the 1,3,5-oxadiazine ring itself, for instance, through electrophilic substitution, is challenging due to the electron-deficient nature of the ring. However, synthetic strategies that build the ring from functionalized precursors would allow for the introduction of a wide array of substituents. For example, employing different amidines in the ring-forming reaction could lead to diverse substitution patterns researchgate.net. This approach offers a powerful tool for creating a library of 1,3,5-oxadiazine-2,4-dione derivatives with tailored properties. Halogenation of related dihydro-1,3-oxazine derivatives has been achieved using electrophilic halogen sources, suggesting that similar strategies might be applicable to the 1,3,5-oxadiazine core under specific conditions researchgate.net.
Table 2: Summary of Potential Derivatization Strategies
| Site of Modification | Reaction Type | Potential Reagents | Resulting Functional Group |
| Propan-2-yl Moiety | Free-radical Halogenation | NBS, NCS | Halogenated alkyl |
| Dione (B5365651) Functionalities (N-H) | Alkylation | Alkyl halide, Base | N-Alkyl |
| Dione Functionalities (N-H) | Acylation | Acyl chloride, Base | N-Acyl |
| 1,3,5-Oxadiazine Ring | Synthesis from precursors | Substituted amidines | Diverse ring substituents |
| 1,3,5-Oxadiazine Ring | Halogenation | Electrophilic halogen source | Halogenated ring |
Ligand-Receptor Binding Mechanisms (e.g., Computational Docking Studies)
No specific computational docking studies for this compound were identified in the available research. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Understanding the ligand-receptor binding mechanisms is crucial in drug discovery and design.
For related heterocyclic compounds, such as 1,3,4-oxadiazole derivatives, computational studies have been more extensively reported. These studies often investigate the binding affinities and interaction patterns with various biological targets. However, due to the structural differences between the 1,3,4-oxadiazole and the 1,3,5-oxadiazine-2,4-dione core, these findings cannot be directly extrapolated to this compound.
Derivatization for Advanced Analytical Characterization
Information regarding the specific derivatization of this compound for the purpose of advanced analytical characterization is not available in the reviewed literature. Derivatization is a common strategy in analytical chemistry to modify a compound to improve its detection, separation, or quantification by techniques such as chromatography or mass spectrometry.
General synthetic methods for 1,3,5-oxadiazine derivatives have been described, which could theoretically be adapted for the synthesis of various analogs of the target compound. These methods often involve cyclization reactions. The resulting derivatives would then typically be characterized using standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry to confirm their structures. However, specific protocols and advanced analytical data for derivatives of this compound are not documented.
Advanced Spectroscopic and Structural Characterization of 1,3,5 Oxadiazine 2,4 Dione Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1,3,5-oxadiazine-2,4-dione derivatives, ¹H and ¹³C NMR are fundamental for confirming the presence and connectivity of the core heterocyclic ring and its substituents.
In the ¹H NMR spectrum of 6-propan-2-yl-1,3,5-oxadiazine-2,4-dione, the isopropyl group gives rise to a characteristic septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃). The exact chemical shifts can be influenced by the solvent and the electronic environment of the oxadiazine ring. ipb.ptorganicchemistrydata.org The protons on the heterocyclic ring itself, if any, and the NH protons will also present distinct signals. For instance, in related 4H-1,3,5-oxadiazine derivatives, NH and CH protons on the ring have been observed as singlets or doublets depending on the substitution pattern. biointerfaceresearch.com
The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. The carbonyl carbons (C=O) of the oxadiazine ring are typically found in the downfield region of the spectrum, often between 160 and 175 ppm. The carbons of the isopropyl substituent will appear in the aliphatic region. organicchemistrydata.org For example, in a related heterocyclic system, the carbonyl carbon signal appeared at 174.7 ppm. nih.gov
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are crucial for establishing the connectivity between protons and carbons. COSY spectra reveal proton-proton couplings, confirming the relationship between the methine and methyl protons of the isopropyl group. HMQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the ¹H and ¹³C signals. researchgate.net
Table 1: Hypothetical NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O (C2, C4) | - | ~160-175 |
| C6 | - | ~70-80 |
| CH (isopropyl) | ~3.5-4.5 (septet) | ~30-40 |
| CH₃ (isopropyl) | ~1.2-1.5 (doublet) | ~20-25 |
| NH | ~8.0-10.0 (broad singlet) | - |
Note: These are estimated values based on typical chemical shifts for similar functional groups and may vary.
Mass Spectrometry (MS and Fragmentation Analysis)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern is characteristic of the compound's structure. For 1,3,5-oxadiazine derivatives, common fragmentation pathways may involve the loss of small neutral molecules such as carbon monoxide (CO), carbon dioxide (CO₂), or isocyanates (RNCO). The isopropyl group may be lost as a propyl radical or propylene. The fragmentation of related 1,2,4-oxadiazoles often involves cleavage of the heterocyclic ring. researchgate.net The analysis of these fragment ions helps to piece together the structure of the parent molecule. nih.govmjcce.org.mkraco.cat
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands. rsc.org
Key expected vibrational frequencies include:
N-H stretching: A broad band in the region of 3100-3500 cm⁻¹, characteristic of the amine group in the ring. In some 1,3,5-oxadiazine derivatives, this appears around 3354-3377 cm⁻¹. biointerfaceresearch.com
C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the aliphatic C-H bonds of the isopropyl group.
C=O stretching: Two strong absorption bands in the range of 1650-1800 cm⁻¹, corresponding to the symmetric and antisymmetric stretching vibrations of the two carbonyl groups in the dione (B5365651) structure. In related compounds, these have been observed at 1660-1667 cm⁻¹. biointerfaceresearch.com
C-N and C-O stretching: Bands in the fingerprint region (below 1500 cm⁻¹) corresponding to the various single bonds within the heterocyclic ring.
The presence and position of these bands provide strong evidence for the 1,3,5-oxadiazine-2,4-dione core and the isopropyl substituent. researchgate.netnih.govresearchgate.net
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3100-3500 |
| C-H (aliphatic) | Stretching | 2850-3000 |
| C=O | Stretching | 1650-1800 (two bands) |
| C-N | Stretching | 1000-1350 |
| C-O | Stretching | 1000-1300 |
X-ray Crystallography for Solid-State Structure Elucidation
The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry of the crystal lattice. nih.gov The resulting crystal structure would confirm the planarity or conformation of the 1,3,5-oxadiazine ring and the orientation of the isopropyl substituent relative to the ring. Furthermore, it would elucidate any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which stabilize the crystal packing. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
For this compound, the UV-Vis spectrum would likely show absorption maxima (λmax) in the ultraviolet region. These absorptions would be attributed to n → π* and π → π* transitions associated with the C=O and C=N chromophores within the heterocyclic ring. The position and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the solvent and the substitution pattern on the ring. While not as structurally detailed as NMR or X-ray crystallography, UV-Vis spectroscopy can be useful for quantitative analysis and for studying the electronic properties of the compound. nih.gov
Environmental Fate and Chemical Degradation Pathways of 1,3,5 Oxadiazine 2,4 Dione Analogues
Abiotic Degradation Mechanisms
Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily hydrolysis and photolysis.
Hydrolysis is a significant degradation pathway for many pesticides in water and soil. It involves the cleavage of chemical bonds by the addition of a water molecule. The rate of hydrolysis is highly dependent on the pH of the surrounding medium and the chemical's structure. For oxadiazine compounds, the ester and amide-like linkages within the heterocyclic ring can be susceptible to hydrolysis.
For instance, the oxadiazine insecticide indoxacarb (B177179), which contains a 1,3,4-oxadiazine ring, demonstrates pH-dependent hydrolysis. It undergoes alkaline-catalyzed hydrolysis, with a half-life of approximately one day at a pH of 9. regulations.gov In contrast, under near-neutral and acidic conditions, its stability to hydrolysis is greater. This suggests that the 1,3,5-oxadiazine-2,4-dione ring may also be more susceptible to breakdown in alkaline environments. The presence of two carbonyl groups in the 1,3,5-oxadiazine-2,4-dione structure likely increases its susceptibility to nucleophilic attack by hydroxide (B78521) ions, leading to ring opening.
A study on 2-substituted 3,5-diamino-4-nitroso-2H-1,2,6-thiadiazine 1,1-dioxides, which are structurally different but also contain a heterocyclic ring with nitrogen and another heteroatom, showed that they undergo hydrolysis to form different degradation products. rsc.org This highlights the potential for ring cleavage in such heterocyclic systems when exposed to aqueous environments. Similarly, a cascade sequence of hydrolysis and skeletal rearrangement has been observed for imidazo[4,5-e]thiazolo[2,3-c] nih.govpiat.org.nznih.govtriazines in the presence of a base, leading to the formation of new heterocyclic systems. nih.gov
The hydrolysis of 6-propan-2-yl-1,3,5-oxadiazine-2,4-dione would likely proceed through the cleavage of one of the ester or amide bonds within the oxadiazine ring, leading to the formation of more polar, and likely less biologically active, degradation products. The isopropyl group at the 6-position may have a minor electronic effect on the hydrolysis rate but is unlikely to be the primary site of hydrolytic attack.
Table 1: Hydrolysis Data for an Analogous Oxadiazine Compound
| Compound | pH | Half-life (t½) | Reference |
| Indoxacarb | 9 | ~ 1 day | regulations.gov |
| Indoxacarb | 7 | More stable | piat.org.nz |
| Indoxacarb | 5 | More stable | piat.org.nz |
This table presents data for indoxacarb, a compound with a related oxadiazine structure, to infer the potential pH-dependent hydrolysis of this compound.
Photolysis, or photodegradation, is the breakdown of chemicals by light, particularly in the ultraviolet (UV) spectrum of sunlight. This process can be a significant route of dissipation for pesticides present on plant surfaces or in the upper layers of soil and water.
Herbicides, in general, can undergo photolysis when exposed to sunlight. nih.gov For the oxadiazine insecticide indoxacarb, photodegradation in water is a major route of dissipation, with a half-life ranging from approximately 3 to 5 days. regulations.gov This suggests that the oxadiazine ring system is susceptible to photolytic cleavage. The absorption of UV radiation can excite the molecule to a higher energy state, leading to bond breaking and rearrangement.
The specific phototransformation products of this compound are not documented. However, for other pesticides, photolysis can lead to a variety of reactions, including oxidation, reduction, and isomerization, resulting in a complex mixture of photoproducts that may have different toxicological and environmental properties than the parent compound. mdpi.com The presence of the carbonyl groups and the heteroatoms in the 1,3,5-oxadiazine-2,4-dione ring could make it a chromophore, enabling it to absorb sunlight and undergo direct photolysis.
Biotic Degradation Processes (e.g., Microbial Degradation)
Biotic degradation, primarily through the action of microorganisms in soil and water, is a crucial process for the dissipation of many organic chemicals in the environment. mdpi.com The rate and extent of microbial degradation depend on the chemical structure of the compound, as well as environmental factors such as temperature, moisture, pH, and the composition of the microbial community.
For many herbicides, microbial degradation is a key factor determining their persistence in soil. nih.gov Microorganisms can utilize organic chemicals as a source of carbon and energy, leading to their mineralization to carbon dioxide, water, and inorganic ions. nih.gov
While specific studies on the microbial degradation of this compound are absent, information on analogous compounds provides some indication. Indoxacarb undergoes microbial-mediated degradation in aerobic aquatic systems, with half-lives ranging from 18 to 34 days. piat.org.nz However, under anaerobic conditions, it is more persistent. piat.org.nz This difference highlights the importance of oxygen availability for the microbial breakdown of this class of compounds.
The degradation of other heterocyclic pesticides has been well-documented. For example, various bacterial strains have been isolated that can degrade herbicides like atrazine (B1667683) and the insecticide chlorpyrifos. nih.gov The degradation pathways often involve initial enzymatic reactions such as hydrolysis, oxidation, or reduction, followed by ring cleavage. For instance, the degradation of the antibiotic sulfamethoxazole, which contains a heterocyclic ring, can proceed through hydrolysis. nih.gov A bacterial strain, Nocardioides sp. N39, has been shown to utilize 3-amino-5-methyl-isoxazole, a persistent degradation product of sulfamethoxazole, as its sole source of carbon and nitrogen. nih.gov
Given that the 1,3,5-oxadiazine-2,4-dione structure contains functional groups that are susceptible to enzymatic attack, it is plausible that microorganisms in the soil and water could degrade this compound. The isopropyl group may also be susceptible to microbial oxidation.
Table 2: Microbial Degradation of an Analogous Oxadiazine Compound
| Compound | System | Condition | Half-life (t½) | Reference |
| Indoxacarb | Aquatic | Aerobic | 18 - 34 days | piat.org.nz |
| Indoxacarb | Aquatic | Anaerobic | Persistent | piat.org.nz |
This table presents data for indoxacarb to illustrate the potential for microbial degradation of this compound under different environmental conditions.
Environmental Distribution and Partitioning Behavior
The way a chemical distributes itself between different environmental compartments—soil, water, and air—is a key aspect of its environmental fate. This partitioning behavior is governed by properties such as water solubility, soil adsorption, and volatility.
Adsorption to soil and sediment particles can significantly reduce the mobility of a chemical in the environment, thereby decreasing its potential to leach into groundwater. researchgate.net The extent of adsorption is influenced by the chemical's properties (e.g., polarity, size) and the characteristics of the soil (e.g., organic carbon content, clay content, pH). researchgate.net
For many herbicides, soil organic matter and iron oxides are the most important sorbents. researchgate.net The insecticide indoxacarb has a high tendency to partition to soil, suggesting low potential for soil leaching. regulations.gov This is consistent with its low water solubility. The Freundlich equation is often used to describe the adsorption of pesticides to soil, with the Freundlich coefficient (Kf) indicating the adsorption capacity. For neonicotinoid insecticides, which are also used in agriculture, Kf values can vary significantly depending on the specific compound and soil type. mdpi.com For example, the Kf for thiamethoxam, which has a heterocyclic structure, ranged from 4.46 to 12.39 in different soils. mdpi.com The addition of organic matter, such as manure, to soil can influence the sorption of pharmaceuticals, sometimes decreasing their sorption and increasing their mobility. nih.gov
Table 3: Soil Adsorption Data for Analogous Compounds
| Compound | Soil Type | Freundlich Coefficient (Kf) | Reference |
| Thiamethoxam | Freire soil | 4.46 | mdpi.com |
| Thiamethoxam | Chufquén soil | 12.39 | mdpi.com |
| Indaziflam | Fresh biochar | 162 | nih.gov |
This table provides soil adsorption data for other agricultural chemicals with heterocyclic structures to provide a context for the potential soil partitioning of this compound.
Volatilization is the process by which a chemical evaporates from soil or plant surfaces and enters the atmosphere. It can be a significant pathway for the dissipation and long-range transport of some pesticides. mdpi.com A chemical's tendency to volatilize is determined by its vapor pressure and its partitioning between water and air (Henry's Law constant).
The herbicide trifluralin, for example, has volatilization as a main dissipation pathway. kpu.ca In contrast, a laboratory study on indoxacarb found that volatilization from plant and soil surfaces was minimal, accounting for less than 3% of the applied amount over seven days. piat.org.nz This low volatility is consistent with its low vapor pressure.
Given the likely low vapor pressure associated with the relatively complex structure of this compound, significant volatilization and long-range atmospheric transport are not expected to be major environmental fate processes. Its primary distribution is more likely to be confined to the soil and water compartments where it is applied.
No information available for this compound
Following a comprehensive search of available scientific databases and literature, no data has been found for the chemical compound This compound .
Specifically, there is no research available concerning its environmental fate, chemical degradation pathways, leaching potential in aquatic systems, or its transformation products and metabolites.
Therefore, it is not possible to provide an article on the specified topics for this particular compound.
Future Perspectives in 1,3,5 Oxadiazine 2,4 Dione Research
Emerging Synthetic Methodologies
The synthesis of 1,3,5-oxadiazine derivatives has traditionally relied on methods like cycloaddition reactions and intramolecular cyclization. biointerfaceresearch.comresearchgate.net However, the future of synthesizing 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione and related compounds lies in the development of more efficient, versatile, and selective synthetic strategies.
Future research will likely focus on:
Novel Cyclization Strategies: Exploring new precursors and catalysts to form the 1,3,5-oxadiazine ring is a key area of interest. This includes the use of multicomponent reactions, which can offer a more streamlined approach to complex molecules in a single step.
Catalytic Systems: The development and application of novel catalysts, including metal-based and organocatalysts, could significantly improve reaction yields and stereoselectivity.
Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, leading to higher purity products and safer reaction conditions, which is particularly important when dealing with potentially energetic intermediates.
Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of related heterocyclic compounds like 1,3,5-triazines, suggesting its potential for the synthesis of 1,3,5-oxadiazine-2,4-diones. researchgate.netchim.it
Advanced Spectroscopic and Structural Analysis Techniques
A thorough understanding of the three-dimensional structure of this compound and its analogs is crucial for elucidating their structure-activity relationships. While standard techniques like NMR and IR spectroscopy are fundamental, future research will increasingly rely on more advanced methods.
Key future techniques include:
X-ray Crystallography: Obtaining single-crystal X-ray diffraction data provides unambiguous proof of structure and detailed information about bond lengths, angles, and intermolecular interactions. For some 1,3,5-oxadiazine derivatives, it has been shown that the ring can exist in different conformations, such as a flattened bath or a sofa conformation. researchgate.net
High-Resolution Mass Spectrometry (HRMS): This technique is invaluable for confirming the elemental composition of newly synthesized compounds with high accuracy.
Two-Dimensional NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the complex NMR spectra of these heterocyclic systems.
Chiroptical Spectroscopy: For chiral derivatives, techniques like circular dichroism (CD) will be vital for determining their absolute stereochemistry, which is often critical for biological activity.
Computational Chemistry for Predictive Modeling
Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can guide experimental work. cuny.edu For the 1,3,5-oxadiazine-2,4-dione system, computational modeling can predict a wide range of properties and behaviors.
Future applications of computational chemistry in this area will likely involve:
Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate the geometric and electronic structures of these molecules, predict their spectroscopic properties (NMR, IR, UV-Vis), and assess their reactivity. nih.gov
Molecular Docking: For medicinally relevant derivatives, molecular docking studies can predict the binding modes and affinities of these compounds with biological targets, thereby guiding the design of more potent analogs.
Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach can be used to model enzymatic reactions involving 1,3,5-oxadiazine-2,4-dione-based inhibitors, providing a deeper understanding of their mechanism of action.
Prediction of ADME/Tox Properties: Computational models can be employed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of new drug candidates, helping to identify promising compounds early in the drug discovery process.
Sustainable and Green Chemical Synthesis of 1,3,5-Oxadiazine-2,4-dione Systems
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on the synthesis of 1,3,5-oxadiazine-2,4-diones will undoubtedly focus on developing more environmentally benign methods.
Key areas for green synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with water, supercritical fluids, or biodegradable ionic liquids is a major goal. Research on related heterocycles has demonstrated the feasibility of synthesis in aqueous media. nih.govmdpi.com
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product, thus minimizing waste. One-pot syntheses are particularly attractive in this regard. mdpi.com
Energy Efficiency: Employing energy-efficient techniques like microwave irradiation or sonochemistry can significantly reduce the energy consumption of synthetic processes. researchgate.netmdpi.com
Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources can further enhance the sustainability of the synthesis.
Q & A
Basic Questions
Q. What are the current synthetic methodologies for 6-Propan-2-yl-1,3,5-oxadiazine-2,4-dione, and how do reaction conditions influence yield?
- Answer: The compound is synthesized via cyclocondensation reactions, often involving urea derivatives and ketones. For example, Zadorozhnii et al. (2017) developed a method using trichloroacetone and substituted ureas under acidic conditions, achieving yields of 60–80% depending on solvent polarity and temperature . Key variables include solvent choice (e.g., dichloromethane vs. ethanol), temperature (room temperature vs. reflux), and catalysts (e.g., p-toluenesulfonic acid). Optimization requires systematic variation of these parameters to balance reaction kinetics and thermodynamic stability .
Q. What spectroscopic and analytical techniques are recommended for characterizing this compound?
- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to identify the oxadiazine ring protons (δ 4.5–5.5 ppm) and isopropyl groups (δ 1.2–1.4 ppm). Mass spectrometry (MS) with electron ionization (EI) can confirm molecular weight and fragmentation patterns, such as the loss of CO₂ (observed at m/z 44) . Infrared (IR) spectroscopy helps detect carbonyl stretches (~1750 cm⁻¹) and C-N vibrations (~1250 cm⁻¹). X-ray crystallography may resolve ambiguities in stereochemistry .
Q. What are the primary scientific research applications of this compound?
- Answer: The compound serves as a versatile intermediate in heterocyclic chemistry. It is used to synthesize pharmacologically active molecules (e.g., antimicrobial agents) and as a scaffold for studying non-covalent interactions (e.g., hydrogen bonding in supramolecular chemistry) . In biological research, derivatives have been explored for enzyme inhibition, particularly targeting proteases and kinases .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Answer: Advanced optimization involves Design of Experiments (DoE) to evaluate multifactorial interactions. For instance, a central composite design can assess the effects of temperature (40–80°C), solvent polarity (e.g., dielectric constants from 4.3 to 24.3), and catalyst concentration (0.5–2.0 mol%). Zadorozhnii et al. (2018) demonstrated that higher yields (85%) are achieved in aprotic solvents like THF at 60°C with 1.5 mol% catalyst . Purity is enhanced via recrystallization from ethanol/water mixtures (7:3 v/v) .
Q. How can contradictions in spectral data for derivatives of this compound be resolved?
- Answer: Contradictions often arise from conformational flexibility or solvent-induced shifts. For example, ¹³C NMR discrepancies in carbonyl signals (δ 165–170 ppm) may reflect tautomerism. To resolve this, variable-temperature NMR (VT-NMR) can be employed to monitor dynamic equilibria. Additionally, computational methods (e.g., DFT calculations) predict spectral profiles, which are cross-validated with experimental data .
Q. What mechanistic insights exist for the reactivity of this compound in nucleophilic substitution reactions?
- Answer: The oxadiazine ring undergoes ring-opening under nucleophilic attack due to strain from the fused dione system. Isotopic labeling studies (e.g., ¹⁸O tracing) reveal that water or amines preferentially attack the C-2 carbonyl, leading to intermediates that recyclize or form amides. Kinetic studies using stopped-flow techniques indicate a second-order dependence on nucleophile concentration .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Answer: Stability studies using HPLC-UV show degradation follows first-order kinetics. At pH < 3, hydrolysis dominates (t₁/₂ = 12 h at 25°C), while at pH > 10, ring-opening via hydroxide attack occurs (t₁/₂ = 4 h). Thermal gravimetric analysis (TGA) reveals decomposition above 150°C, with exothermic peaks at 180°C (DSC data). Buffered solutions (pH 6–8) at 4°C provide optimal storage conditions .
Q. What computational approaches are suitable for modeling the compound’s interactions with biological targets?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulations predict binding affinities to enzymes like cyclooxygenase-2 (COX-2). QSAR models using descriptors like logP and polar surface area correlate substituent effects with bioactivity. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) elucidate charge distribution and reactive sites .
Methodological Notes
- Data Analysis: Use multivariate statistical tools (e.g., PCA) to disentangle overlapping spectral signals .
- Safety Protocols: Adhere to OSHA guidelines for handling reactive intermediates (e.g., trichloroacetone) and ensure fume hood use during synthesis .
- Literature Review: Prioritize peer-reviewed journals (e.g., Heterocyclic Communications) over commercial sources for reliable data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
